Cas no 83882-67-1 (1-[4-(Difluoromethoxy)phenyl]ethan-1-one)

1-[4-(Difluoromethoxy)phenyl]ethan-1-one structure
83882-67-1 structure
Nome do Produto:1-[4-(Difluoromethoxy)phenyl]ethan-1-one
N.o CAS:83882-67-1
MF:C9H8F2O2
MW:186.155429840088
MDL:MFCD00042250
CID:60625
PubChem ID:253660539

1-[4-(Difluoromethoxy)phenyl]ethan-1-one Propriedades químicas e físicas

Nomes e Identificadores

    • 4'-(Difluoromethoxy)acetophenone
    • 1-(4-DIFLUOROMETHOXY-PHENYL)-ETHANONE
    • 1-[4-(difluoromethoxy)phenyl]ethanone
    • 4-(Difluoromethoxy)acetophenone
    • 1-(4-(difluoromethoxy)phenyl)ethanone
    • 1-[4-(difluoromethoxy)phenyl]ethan-1-one
    • 1-(4-(Difluoromethoxy)phenyl)ethan-1-one
    • 1-(4-DIFLUOROMETHOXY)PHENYL)ETHANONE
    • Ethanone, 1-[4-(difluoromethoxy)phenyl]-
    • 1-acetyl-4-(difluoromethoxy)benzene
    • KSC651G6D
    • 4'-Difluoromethoxyacetophenone
    • 4`-(Difluoromethoxy
    • 1-[4-(Difluoromethoxy)phenyl]ethanone (ACI)
    • 4-(Difluoromethoxy)phenyl methyl ketone
    • 4-Acetylphenyl difluoromethyl ether
    • 4-Difluoromethoxyacetophenone
    • 4′-(Difluoromethoxy)acetophenone
    • 1-[4-(Difluoromethoxy)phenyl]ethan-1-one
    • MDL: MFCD00042250
    • Inchi: 1S/C9H8F2O2/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-5,9H,1H3
    • Chave InChI: GIGWRVLNOYPOIT-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=CC(OC(F)F)=CC=1

Propriedades Computadas

  • Massa Exacta: 186.049236g/mol
  • Carga de Superfície: 0
  • XLogP3: 2.7
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Ligações Rotativas: 3
  • Massa monoisotópica: 186.049236g/mol
  • Massa monoisotópica: 186.049236g/mol
  • Superfície polar topológica: 26.3Ų
  • Contagem de Átomos Pesados: 13
  • Complexidade: 175
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

  • Ponto de Fusão: 18-19°C
  • Ponto de ebulição: 70-72°C 0,5mm
  • Índice de Refracção: 1.4930 to 1.4970
  • PSA: 26.30000
  • LogP: 2.49060
  • λmax: 252(EtOH)(lit.)

1-[4-(Difluoromethoxy)phenyl]ethan-1-one Informações de segurança

1-[4-(Difluoromethoxy)phenyl]ethan-1-one Dados aduaneiros

  • CÓDIGO SH:2914700090
  • Dados aduaneiros:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-[4-(Difluoromethoxy)phenyl]ethan-1-one Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Ambeed
A123896-5g
1-(4-(Difluoromethoxy)phenyl)ethanone
83882-67-1 97%
5g
$24.0 2025-02-25
Chemenu
CM243538-25g
1-(4-(Difluoromethoxy)phenyl)ethanone
83882-67-1 95+%
25g
$220 2022-06-10
eNovation Chemicals LLC
D519934-5g
4'-(DifluoroMethoxy)acetophenone
83882-67-1 97%
5g
$405 2024-05-24
Enamine
EN300-01080-0.05g
1-[4-(difluoromethoxy)phenyl]ethan-1-one
83882-67-1 95%
0.05g
$19.0 2023-06-18
Key Organics Ltd
FS-1980-5MG
1-(4-Difluoromethoxy-phenyl)-ethanone
83882-67-1 >95%
5mg
£46.00 2025-02-09
Key Organics Ltd
FS-1980-10G
1-(4-Difluoromethoxy-phenyl)-ethanone
83882-67-1 >95%
10g
£40.00 2025-02-09
Ambeed
A123896-10g
1-(4-(Difluoromethoxy)phenyl)ethanone
83882-67-1 97%
10g
$47.0 2025-02-25
Ambeed
A123896-100g
1-(4-(Difluoromethoxy)phenyl)ethanone
83882-67-1 97%
100g
$352.0 2025-02-25
eNovation Chemicals LLC
Y1046508-10g
1-(4-(Difluoromethoxy)phenyl)ethanone
83882-67-1 97%
10g
$90 2024-06-07
Ambeed
A123896-1g
1-(4-(Difluoromethoxy)phenyl)ethanone
83882-67-1 97%
1g
$10.0 2025-02-25

1-[4-(Difluoromethoxy)phenyl]ethan-1-one Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  16 h, rt
Referência
Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation
Polley, Arghya; et al, Advanced Synthesis & Catalysis, 2018, 360(21), 4161-4167

Método de produção 2

Condições de reacção
1.1 Solvents: 1,2-Dichloroethane ;  12 h, 60 °C
2.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  12 h, 23 °C
Referência
Catalytic radical difluoromethoxylation of arenes and heteroarenes
Lee, Johnny W.; et al, Chemical Science, 2019, 10(11), 3217-3222

Método de produção 3

Condições de reacção
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  2 min, 15 °C
2.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
Referência
Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br
Li, Lingchun; et al, Angewandte Chemie, 2013, 52(47), 12390-12394

Método de produção 4

Condições de reacção
1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  12 h, 23 °C
Referência
Catalytic radical difluoromethoxylation of arenes and heteroarenes
Lee, Johnny W.; et al, Chemical Science, 2019, 10(11), 3217-3222

Método de produção 5

Condições de reacção
1.1 Reagents: Acetic acid ;  rt → 80 °C; reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  16 h
2.1 Solvents: Acetonitrile ;  18 h, 66 °C
3.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  30 min
Referência
Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent
Lin, Daniel; et al, Organic Letters, 2022, 24(40), 7255-7259

Método de produção 6

Condições de reacção
1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  30 min
Referência
Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent
Lin, Daniel; et al, Organic Letters, 2022, 24(40), 7255-7259

Método de produção 7

Condições de reacção
1.1 Solvents: Acetonitrile ;  18 h, 66 °C
2.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  30 min
Referência
Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent
Lin, Daniel; et al, Organic Letters, 2022, 24(40), 7255-7259

Método de produção 8

Condições de reacção
1.1 Reagents: N-Methylpiperidine ,  Oxygen Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  25 h, 30 °C
Referência
Metal-Free Photoinduced Transformation of Aryl Halides and Diketones into Aryl Ketones
Yao, Qiuli; et al, European Journal of Organic Chemistry, 2019, 2019(16), 2721-2724

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water
Referência
Preparation of difluoromethoxy- and difluoromethylthioarenes.
, European Patent Organization, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
Referência
Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br
Li, Lingchun; et al, Angewandte Chemie, 2013, 52(47), 12390-12394

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium bromide Solvents: Water
Referência
Preparation of (difluoromethoxy)phenyl alkyl ketones from hydroxyphenyl alkyl ketones
, Japan, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: 2-Methyltetrahydrofuran ,  Water ;  12 h, 23 °C
2.1 Solvents: 1,2-Dichloroethane ;  12 h, 60 °C
3.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  12 h, 23 °C
Referência
Catalytic radical difluoromethoxylation of arenes and heteroarenes
Lee, Johnny W.; et al, Chemical Science, 2019, 10(11), 3217-3222

Método de produção 13

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ;  9 h, 25 °C
Referência
Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid
Yang, Jinyan; et al, Organic Letters, 2017, 19(10), 2758-2761

Método de produção 14

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  48 h, 90 °C
2.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
Referência
Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br
Li, Lingchun; et al, Angewandte Chemie, 2013, 52(47), 12390-12394

1-[4-(Difluoromethoxy)phenyl]ethan-1-one Raw materials

1-[4-(Difluoromethoxy)phenyl]ethan-1-one Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:83882-67-1)1-(4-(Difluoromethoxy)phenyl)ethanone
A10108
Pureza:99%
Quantidade:100g
Preço ($):436.0